

Understanding AMG2850's structure-activity relationship

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AMG2850**

Cat. No.: **B3028026**

[Get Quote](#)

An In-depth Technical Guide to the Structure-Activity Relationship of **AMG2850**

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.^{[1][2]} TRPM8 is a non-selective cation channel recognized as a key sensor for cold temperatures and is activated by cooling agents like menthol and icilin.^{[1][3][4]} Its involvement in pain and migraine pathways has made it an attractive target for the development of novel analgesics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **AMG2850**, its pharmacological properties, and the experimental methodologies used in its characterization.

Core Compound: **AMG2850**

Chemical Structure: (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide.

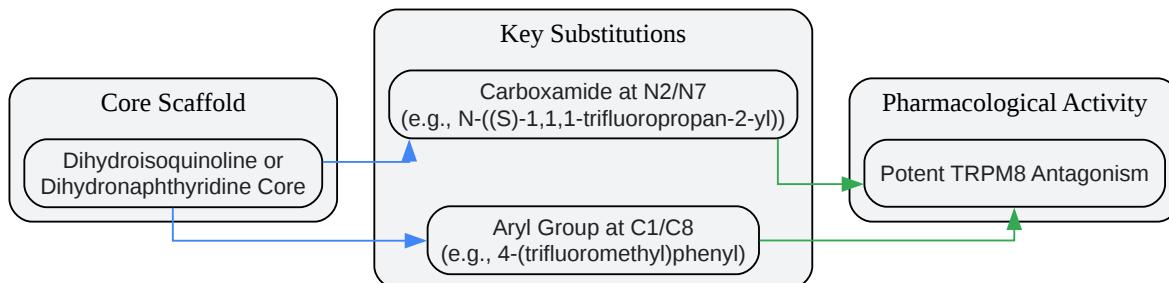
Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **AMG2850** and related TRPM8 antagonists developed by Amgen.

Table 1: In Vitro Potency and Selectivity of TRPM8 Antagonists

Compound	Rat TRPM8 IC50 (nM) vs. Menthol	Rat TRPM8 IC50 (nM) vs. Cold	Rat TRPM8 IC90 (nM) vs. Iciliin	Selectivity vs. TRPV1 & TRPA1
AMG2850	7.3	150	204 ± 28	>100-fold
AMG0635	35	210	Not Reported	Not Reported
AMG8788	11	110	Not Reported	Not Reported
AMG9678	2.5	40	Not Reported	Not Reported

Data for AMG0635, AMG8788, and AMG9678 are from Gavva et al., 2012.


Table 2: Pharmacokinetic and In Vivo Efficacy of **AMG2850** in Rats

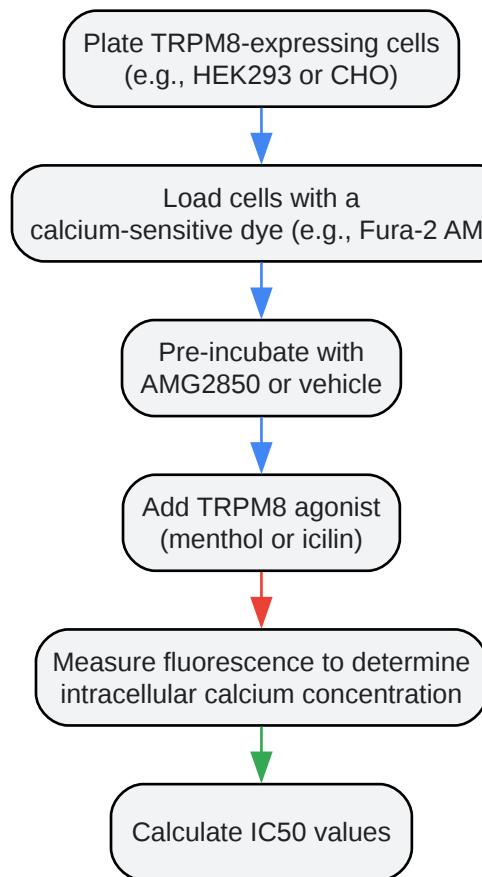
Parameter	Value
Oral Bioavailability (F po)	> 40%
Plasma Clearance	0.47 L/h/kg
In Vivo Target Coverage (Iciliin-induced WDS)	Full prevention at 10 mg/kg p.o.
Unbound Mean In Vivo IC90 (WDS model)	99 nM
Efficacy in Pain Models	No significant effect in inflammatory or neuropathic pain models up to 100 mg/kg

WDS: Wet-Dog Shakes

Structure-Activity Relationship (SAR) Insights

While a detailed medicinal chemistry campaign for the dihydro-1,7-naphthyridine series has not been published, analysis of related compounds from Amgen reveals key structural features for potent TRPM8 antagonism. The general scaffold consists of a central dihydroisoquinoline or dihydronaphthyridine core.

[Click to download full resolution via product page](#)


Caption: Key structural components for TRPM8 antagonism.

Experimental Protocols

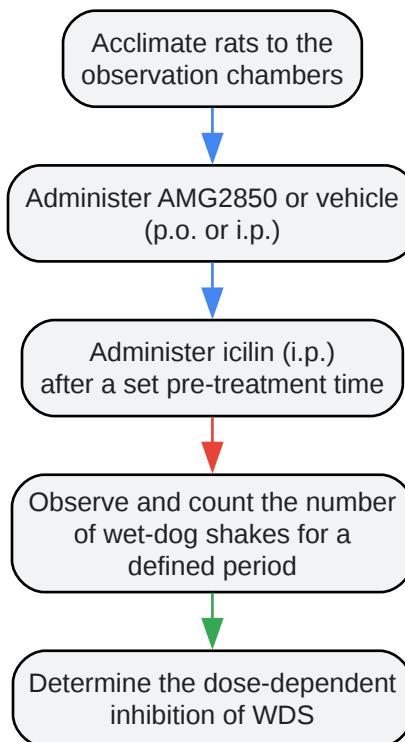
Detailed experimental protocols for the characterization of **AMG2850** are summarized below based on published methodologies for TRPM8 antagonists.

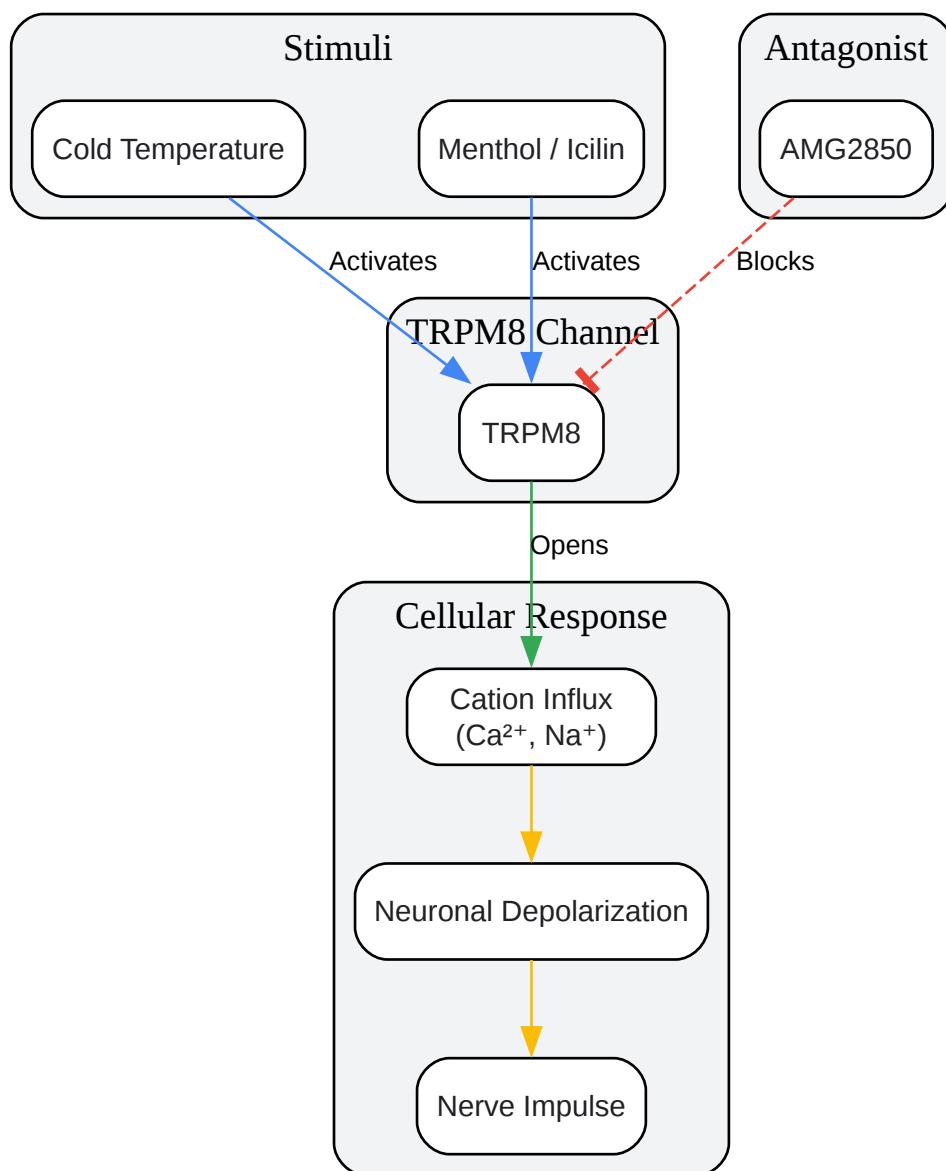
In Vitro TRPM8 Antagonism Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a TRPM8 agonist (e.g., menthol or icilin) in cells expressing the TRPM8 channel.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro calcium flux assay.


Methodology:


- Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the rat or human TRPM8 channel are cultured in appropriate media.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
- Compound Incubation: The cells are then incubated with varying concentrations of **AMG2850** or vehicle control for a defined period.
- Agonist Stimulation: A TRPM8 agonist, such as menthol or icilin, is added to the cells to stimulate calcium influx through the TRPM8 channels.

- Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence of the dye using a plate reader.
- Data Analysis: The concentration-response curves are generated to calculate the IC₅₀ value of the antagonist.

In Vivo Target Engagement: Icilin-Induced Wet-Dog Shake (WDS) Model

This in vivo model is used to assess the target engagement and efficacy of TRPM8 antagonists. Administration of the TRPM8 agonist icilin induces a characteristic shaking behavior in rodents, which can be blocked by a TRPM8 antagonist.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding AMG2850's structure-activity relationship]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028026#understanding-amg2850-s-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com